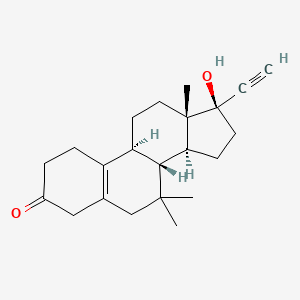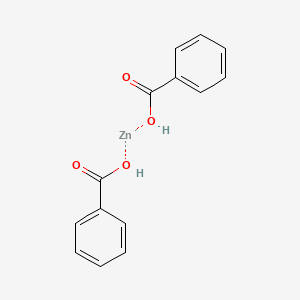
4,5-Pyridazinediol, 3-(fluoromethyl)hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluoromethyl)diazinane-4,5-diol is a nitrogen-containing heterocyclic compound. It features a six-membered ring structure with two nitrogen atoms and two hydroxyl groups, making it a diazinane derivative. The presence of a fluoromethyl group adds unique chemical properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)diazinane-4,5-diol typically involves the fluorination of diazinane derivatives. One common method is the nucleophilic substitution reaction where a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, is used to introduce the fluoromethyl group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 3-(Fluoromethyl)diazinane-4,5-diol may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. The use of advanced fluorinating agents and catalysts can further optimize the yield and reduce the production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Fluoromethyl)diazinane-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, amines, and carbonyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
3-(Fluoromethyl)diazinane-4,5-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Fluoromethyl)diazinane-4,5-diol involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with biological molecules. This property makes it a potent inhibitor or activator of enzymes and receptors involved in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diazinane: A similar compound with nitrogen atoms at positions 1 and 2.
1,3-Diazinane: Another isomer with nitrogen atoms at positions 1 and 3.
1,4-Diazinane (Piperazine): A well-known compound with nitrogen atoms at positions 1 and 4.
Uniqueness
3-(Fluoromethyl)diazinane-4,5-diol is unique due to the presence of both hydroxyl and fluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C5H11FN2O2 |
|---|---|
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
3-(fluoromethyl)diazinane-4,5-diol |
InChI |
InChI=1S/C5H11FN2O2/c6-1-3-5(10)4(9)2-7-8-3/h3-5,7-10H,1-2H2 |
InChI-Schlüssel |
XFPVFEOBATWQKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(NN1)CF)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol](/img/structure/B13836638.png)





![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)


![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)
![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)

![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
![7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13836695.png)
